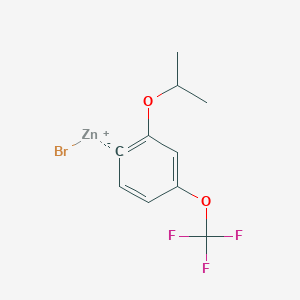
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, a hydroxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its versatility in chemical reactions makes it valuable for the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carboximidamide
- N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
- 1-phenyl-1H-pyrazole-4-carboximidamide
Uniqueness
(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is unique due to the presence of both amino and hydroxy groups in its structure
Propiedades
Fórmula molecular |
C10H11N5O |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
5-amino-N'-hydroxy-1-phenylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C10H11N5O/c11-9(14-16)8-6-13-15(10(8)12)7-4-2-1-3-5-7/h1-6,16H,12H2,(H2,11,14) |
Clave InChI |
LOXKCTQCGNLXJC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=C(C=N2)/C(=N/O)/N)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=NO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


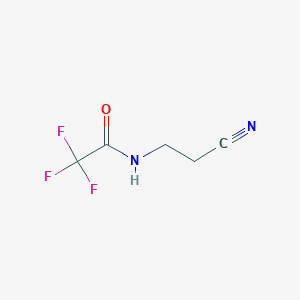

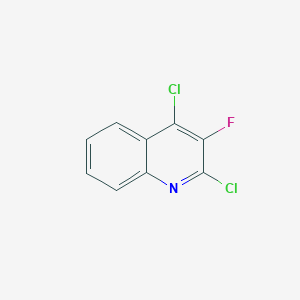
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
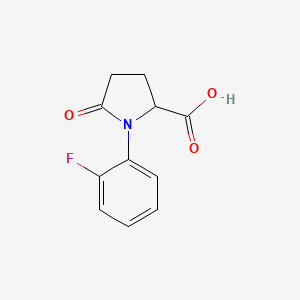

![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)


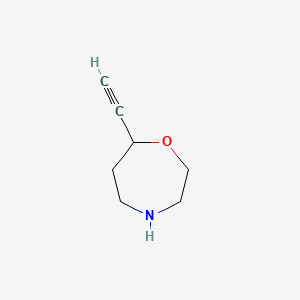
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
